Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate (Compound ID: 8012-0708) is a thiophene-based derivative with a molecular formula of C₁₇H₁₈FNO₄S and a molecular weight of 351.39 g/mol . Its structure features a 4,5-dimethylthiophene core substituted with an ethyl carboxylate ester at position 3 and a 4-fluorophenoxyacetamido group at position 2. Key physicochemical properties include a logP of 3.7184, indicative of moderate lipophilicity, and a polar surface area of 51.163 Ų, suggesting moderate solubility in polar solvents . The compound is achiral, with six hydrogen bond acceptors and one donor, which may influence its pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C17H18FNO4S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18FNO4S/c1-4-22-17(21)15-10(2)11(3)24-16(15)19-14(20)9-23-13-7-5-12(18)6-8-13/h5-8H,4,9H2,1-3H3,(H,19,20) |
InChI Key |
KRDFQPPUIVDFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:
Formation of the Fluorophenoxyacetamide Intermediate: This step involves the reaction of 4-fluorophenol with chloroacetyl chloride to form 4-fluorophenoxyacetyl chloride.
Cyclization to Form the Thiophene Ring: The ethyl 2-(4-fluorophenoxy)acetamide is then subjected to cyclization with 2,3-dimethylthiophene-3-carboxylic acid under acidic conditions to form the desired thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Substituted fluorophenoxy derivatives
Scientific Research Applications
Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is utilized as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl Ester Derivative
Methyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate (Compound ID: 8012-3746) differs only in the ester group (methyl vs. ethyl). Key differences include:
- Molecular formula: C₁₆H₁₆FNO₄S (vs. C₁₇H₁₈FNO₄S)
- Molecular weight : 337.37 g/mol (vs. 351.39 g/mol)
- logP : 3.3361 (vs. 3.7184), reflecting reduced lipophilicity due to the shorter alkyl chain .
Implications : The methyl ester may exhibit slightly improved aqueous solubility but reduced membrane permeability compared to the ethyl counterpart.
Tetrahydrobenzo[b]thiophene Analog
Ethyl 2-(2-(4-fluorophenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 299417-45-1) incorporates a partially saturated benzothiophene ring. Key distinctions:
- Molecular formula: C₁₉H₂₀FNO₄S
- Molecular weight : 377.43 g/mol
Implications : Increased molecular weight and reduced aromaticity may affect bioavailability and metabolic stability.
Substituted Acrylamido Derivatives
Compounds like ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (e.g., 3a-3k in ) feature a cyanoacrylamido group instead of the 4-fluorophenoxyacetamido moiety. These derivatives are synthesized via Knoevenagel condensation and exhibit:
Ethoxy-Oxoacetamido Analog
Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate (CAS: 1800416-05-0) replaces the 4-fluorophenoxy group with an ethoxy-oxoacetamido chain. Differences include:
- Functional group : Introduction of a ketone and ethoxy group.
- logP : Expected to be lower than the target compound due to increased polarity .
Implications : This modification may enhance solubility but reduce CNS penetration due to higher polarity.
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18FNO3S
- Molecular Weight : 307.37 g/mol
The compound features a thiophene ring substituted with an acetamido group and a fluorophenoxy moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory contexts. Below are some key findings:
Antimicrobial Activity
- Mechanism of Action : The compound has been shown to inhibit the growth of specific bacterial strains by interfering with their metabolic pathways. The presence of the fluorophenoxy group enhances its lipophilicity, facilitating better membrane penetration.
- Case Study : In a study assessing the antimicrobial effects against Staphylococcus aureus, this compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
Anti-inflammatory Effects
- Inhibition of Pro-inflammatory Cytokines : The compound has been reported to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Case Study : A study conducted on LPS-stimulated RAW 264.7 macrophages showed that treatment with the compound at concentrations of 10-50 µM significantly decreased cytokine levels by up to 60%, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Test Subject | Concentration (µg/mL or µM) | Effectiveness |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | Moderate |
| Anti-inflammatory | RAW 264.7 Macrophages | 10-50 | Up to 60% reduction in TNF-alpha and IL-6 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Cytokine Modulation : By influencing signaling pathways in immune cells, it reduces the production of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
